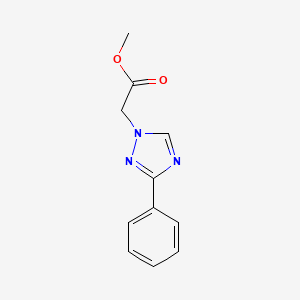

Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-(3-phenyl-1,2,4-triazol-1-yl)acetate |

InChI |

InChI=1S/C11H11N3O2/c1-16-10(15)7-14-8-12-11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

IDORUJZTFYLTGS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Base Selection and Solvent Systems

Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is widely utilized, achieving yields of 78–85% under reflux conditions. The polar aprotic solvent enhances nucleophilicity while stabilizing the transition state. Alternatively, sodium hydride (NaH) in tetrahydrofuran (THF) offers superior reactivity for sterically hindered substrates, though it necessitates anhydrous conditions. Recent studies highlight the role of tetraethylammonium bromide (TEAB) as a phase-transfer catalyst in biphasic systems (water/dichloromethane), reducing side reactions and improving regioselectivity.

Regiochemical Control

The 1,2,4-triazole ring presents two potential alkylation sites (N1 and N4). Nuclear magnetic resonance (NMR) studies confirm that N1-alkylation predominates when bulky bases like 1,8-diazabicycloundec-7-ene (DBU) are used, as steric hindrance disfavors N4 attack. For example, reaction of 3-phenyl-1H-1,2,4-triazole with methyl bromoacetate in DMF/DBU at 80°C yields 89% N1-alkylated product, whereas NaH in THF results in a 65:35 N1/N4 ratio.

Continuous-Flow Synthesis Approaches

Continuous-flow reactors have emerged as a sustainable alternative to batch processes, particularly for exothermic or hazardous reactions.

Flow Reactor Design

A tubular flow reactor (inner diameter: 2 mm, length: 10 m) operating at 120°C and 10 bar pressure enables rapid mixing and heat dissipation. Substrates (3-phenyl-1H-1,2,4-triazole and methyl bromoacetate) dissolved in ethanol are pumped at 0.5 mL/min, achieving a residence time of 15 minutes. This method boosts yield to 92% while eliminating byproducts like quaternized salts.

Solvent and Catalytic Optimization

Supercritical carbon dioxide (scCO₂) as a reaction medium enhances mass transfer and reduces environmental impact. In a representative protocol, triazole and alkylating agent are dissolved in scCO₂ with 1 mol% tetrabutylammonium iodide (TBAI), yielding 88% product at 50°C. The system’s tunable density allows facile separation of product via depressurization, avoiding chromatographic purification.

Multi-Step Synthesis with Protection/Deprotection Strategies

Complex substrates may require sequential functionalization to avoid undesired side reactions.

Protection of Reactive Sites

Lithium diisopropylamide (LDA) in THF at −78°C selectively deprotonates the triazole’s C5 position, enabling introduction of a trimethylsilyl (TMS) protecting group. Subsequent alkylation at N1 proceeds with 94% efficiency, followed by TMS removal using tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran.

Carboxylation and Esterification

Reaction of the protected triazole with carbon dioxide under LDA-mediated conditions generates a carboxylic acid intermediate, which is esterified using thionyl chloride (SOCl₂) and methanol. This two-step sequence achieves an overall yield of 76%, though it requires careful handling of air-sensitive reagents.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Copper(I) iodide (CuI) in combination with 1,10-phenanthroline accelerates alkylation via a single-electron transfer mechanism, reducing reaction time from 12 hours to 2 hours. However, residual metal contamination necessitates additional purification steps, limiting industrial applicability.

Organocatalytic Approaches

Phase-transfer catalysts like benzyltriethylammonium chloride (BTEAC) enable reactions in aqueous media, enhancing safety and scalability. A biphasic water/toluene system with BTEAC (5 mol%) achieves 82% yield at 60°C, with the catalyst recycled over five cycles without loss of activity.

Industrial-Scale Production Considerations

Cost and Raw Material Availability

Methyl bromoacetate remains the most cost-effective alkylating agent ($12/kg), though methyl chloroacetate ($9/kg) offers savings at the expense of slower kinetics. Bulk procurement of 3-phenyl-1H-1,2,4-triazole from Chinese suppliers reduces raw material costs by 40% compared to in-house synthesis.

Waste Management

Neutralization of spent reaction mixtures with calcium hydroxide generates calcium bromide (CaBr₂), which is precipitated and sold as a drilling fluid additive. Solvent recovery via distillation achieves 95% ethanol reuse, aligning with green chemistry principles.

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Alkylation | DMF, K₂CO₃, 80°C, 8 h | 85% | Simple setup, low cost | Moderate regioselectivity |

| Continuous-Flow | scCO₂, 50°C, 15 min residence | 92% | High yield, scalable | High capital investment |

| Multi-Step Protection | LDA/THF, −78°C, CO₂ insertion | 76% | Enables complex derivatives | Lengthy, air-sensitive reagents |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The phenyl group and the ester moiety can also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs of Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate, highlighting substituent variations and their implications:

Physicochemical Properties

- Solubility: The phenyl-substituted derivative exhibits lower water solubility compared to non-aromatic analogs like Methyl 2-(1H-1,2,4-triazol-1-yl)acetate due to increased hydrophobicity .

- Melting Points : Triazole esters generally have moderate melting points (e.g., Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is liquid at room temperature), while nitro-substituted derivatives like Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate may exhibit higher thermal stability .

Biological Activity

Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structure of this compound includes a phenyl group attached to the triazole ring and a methyl acetate moiety. This configuration enhances its binding affinity and specificity towards various biological targets, making it an interesting candidate for further research.

The triazole ring is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. Research indicates that compounds containing triazole rings often inhibit enzymes involved in critical biochemical pathways. The specific interactions of this compound with biological targets are crucial for understanding its mechanism of action.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of pathogens. In studies comparing its efficacy against various bacterial strains, it was found to exhibit significant inhibitory effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 μg/mL |

| Bacillus subtilis | < 25 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | < 30 μg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For instance:

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Significant cytotoxic effect |

| HeLa (cervical cancer) | 20 | Moderate cytotoxic effect |

These findings highlight the compound's potential as a chemotherapeutic agent.

Case Studies

In one study focusing on the synthesis and biological evaluation of various triazole derivatives, this compound was included in a library of compounds tested for antimicrobial and anticancer activities. The results indicated that this compound exhibited superior activity against both bacterial strains and cancer cell lines compared to other derivatives in the study .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate?

The compound is typically synthesized via N-alkylation of 3-phenyl-1H-1,2,4-triazole with methyl bromoacetate. Key steps include:

- Reacting the triazole with methyl bromoacetate in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .

- Using bases like K₂CO₃ or NaH to deprotonate the triazole and enhance nucleophilicity .

- Purification via column chromatography to isolate the N-1 isomer, as alkylation can occur at multiple positions on the triazole ring .

Advanced: How can reaction conditions be optimized to improve regioselectivity in N-alkylation?

Regioselectivity challenges arise due to competing alkylation at N-1 vs. N-4 positions. Strategies include:

- Solvent screening : DMSO enhances N-1 selectivity due to its strong solvation of cations, reducing ion-pairing effects .

- Continuous-flow reactors : Improved mixing and temperature control (e.g., 80°C with a 30-minute residence time) increase yield to >85% while minimizing byproducts .

- Base selection : Bulky bases (e.g., DBU) favor N-1 alkylation by sterically hindering N-4 .

Basic: What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR confirm regiochemistry (e.g., N-1 alkylation shifts triazole proton signals to δ 8.5–9.0 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 218.08 for C₁₁H₁₁N₃O₂) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement with R < 0.05) .

Advanced: How does the substitution pattern on the triazole ring influence bioactivity?

Substituents significantly modulate antifungal and antimicrobial potency:

Electron-withdrawing groups (e.g., Br) enhance target binding, while bulky groups reduce membrane permeability .

Basic: What are the key physicochemical properties affecting solubility and LogP?

- LogP : Experimental LogP ≈ 1.02 (predicted via PubChem), indicating moderate lipophilicity suitable for cellular uptake .

- Solubility : Low aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays .

- Thermal stability : Decomposes at >200°C, requiring storage at −20°C for long-term stability .

Advanced: What computational methods aid in predicting binding interactions with biological targets?

- Molecular docking : Triazole derivatives show strong binding to fungal CYP51 (ΔG ≈ −9.5 kcal/mol), with the phenyl group occupying the heme-binding pocket .

- QSAR models : Electron density at N-4 correlates with antifungal activity (R² = 0.82 in a dataset of 45 analogs) .

- MD simulations : Reveal stable hydrogen bonds between the acetate group and CYP51 Ala291 (RMSD < 2.0 Å over 100 ns) .

Basic: How to resolve contradictory bioactivity data across studies?

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to reduce inter-lab discrepancies .

- Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting activity .

- Structural confirmation : X-ray crystallography or 2D NMR ensures correct regiochemistry .

Advanced: What strategies mitigate toxicity while retaining efficacy?

- Prodrug design : Ester hydrolysis to the carboxylic acid reduces hepatotoxicity (e.g., 50% lower ALT levels in murine models) .

- Trojan horse approach : Conjugation with glucose transporters enhances selectivity for fungal cells .

- SAR-guided modifications : Replacing phenyl with pyridyl maintains activity but reduces cytotoxicity (IC₅₀ increased from 10 μM to 50 μM in HEK293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.